molecular formula C23H20N2O6 B2717827 3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-41-6

3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2717827
CAS No.: 922108-41-6
M. Wt: 420.421
InChI Key: TZSCQFUALLEWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic organic compound provided as a high-purity chemical reagent for research purposes. This molecule features a complex structure comprising a dibenzo[b,f][1,4]oxazepin-11-one core, which is a heterocyclic system of significant interest in medicinal chemistry, substituted with a 3,4,5-trimethoxybenzamide group . The molecular formula is C 24 H 22 N 2 O 6 and it has a molecular weight of 434.4 g/mol . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to conduct their own thorough characterization and bioactivity screening to explore this compound's potential utility, which may include serving as a key intermediate in organic synthesis or a pharmacophore in the development of novel therapeutic agents. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-28-19-10-13(11-20(29-2)21(19)30-3)22(26)24-14-8-9-17-15(12-14)23(27)25-16-6-4-5-7-18(16)31-17/h4-12H,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSCQFUALLEWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the trimethoxybenzamide precursor, followed by the formation of the dibenzo-oxazepine ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring the compound can be produced in sufficient quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxazepine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . Additionally, the compound may interact with other proteins and receptors, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The dibenzo[b,f][1,4]oxazepine core distinguishes this compound from analogs with thiazepine (sulfur-containing) or pyrrolo-oxazine cores. Key differences include:

Compound Core Structure Key Substituents Molecular Weight (g/mol)
3,4,5-Trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Dibenzo[b,f][1,4]oxazepine 3,4,5-Trimethoxybenzamide ~435 (estimated)
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) Benzo[b]pyrrolo[1,2-d][1,4]oxazine 3,4,5-Trimethoxybenzamide ~421 (HRMS)
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 2-Trifluoromethylbenzamide ~445 (HRMS)
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine 4-Methoxyphenyl carboxamide, ethyl group 421.1 (HRMS)

Key Observations :

  • Oxazepine vs. Thiazepine : Replacement of oxygen with sulfur (thiazepine) increases molecular weight and alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity may affect receptor binding kinetics .
Substituent Effects on Pharmacological Properties

The trimethoxybenzamide group is a critical pharmacophore. Comparisons with analogs highlight substituent-driven trends:

Compound Substituent LCMS RT (min) Biological Activity
This compound 3,4,5-Trimethoxybenzamide N/A Hypothesized D2 receptor antagonism (inferred)
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 4-Methoxybenzyl 4.97 D2 receptor selectivity (IC50 ~50 nM)
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide 4-Hydroxybenzenecarboxamide N/A Unknown (hydroxy group may improve solubility)
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide 4-Fluorophenyl, methanesulfonyl 5.50 PEX5-PEX14 interaction inhibition

Key Observations :

  • Methoxy vs. Hydroxy Groups : Trimethoxy substitution increases lipophilicity, which may enhance blood-brain barrier penetration compared to hydroxy-substituted analogs .
  • Fluorine and Sulfonyl Groups : Electron-withdrawing groups (e.g., fluorine, sulfonyl) improve target affinity in some analogs but may reduce metabolic stability .

Example :

  • N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide : Synthesized via NaH-mediated alkylation (yield: 9–58%), with LCMS RT = 4.97 min and HRMS m/z 421.1 [M+H+].

Biological Activity

3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O6C_{24}H_{22}N_{2}O_{6}, with a molecular weight of 434.4 g/mol. The compound features a dibenzo-oxazepine moiety and methoxy substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical cellular pathways. For instance, it may interfere with the folate cycle by binding to dihydrofolate reductase (DHFR), similar to other antifolate compounds .
  • Tubulin Polymerization Inhibition : Research indicates that it may disrupt tubulin polymerization, which is essential for cell division and has implications in cancer therapy.

Biological Activity and Therapeutic Applications

The compound has been investigated for several biological activities:

Anticancer Activity

This compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated its efficacy in inhibiting melanoma cell growth through mechanisms involving apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism
Melanoma15Tubulin polymerization inhibition
Breast Cancer20Apoptosis induction
Lung Cancer25Folate cycle disruption

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation by antagonizing the actions of contractile prostaglandins. This property suggests potential applications in treating conditions like asthma and other allergic reactions .

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Melanoma Cells : A recent study assessed the antiproliferative effects of the compound on melanoma cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Inflammation Model : In an animal model of asthma, administration of the compound resulted in reduced bronchoconstriction and inflammatory markers compared to controls. This supports its potential use as an anti-asthmatic agent .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

Answer:
Synthesis optimization requires careful control of reaction conditions. For benzamide derivatives, key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in heterocyclic systems, while ethanol or acetonitrile may improve solubility for coupling reactions .
  • Catalysts : Triethylamine is commonly used to neutralize HCl byproducts during acyl chloride couplings .
  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for amide bond formation, as seen in analogous benzamide syntheses .
  • Purification : Preparative HPLC is recommended to achieve >95% purity, especially for structurally complex intermediates .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Answer:
Discrepancies in spectral data often arise from conformational flexibility or solvent effects. Methodological approaches include:

  • Orthogonal validation : Cross-check NMR (e.g., ¹H, ¹³C) with HRMS to confirm molecular weight and fragmentation patterns .
  • Solvent standardization : Use deuterated DMSO or CDCl₃ consistently, as chemical shifts vary with solvent polarity. For example, the 3,4,5-trimethoxybenzoyl group in DMSO-d₆ shows characteristic aromatic protons at δ 7.23 ppm .
  • Computational modeling : DFT calculations can predict NMR shifts and identify discrepancies caused by tautomerism or hydrogen bonding .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:
A multi-technique approach is required:

  • NMR spectroscopy : ¹H and ¹³C NMR identify methoxy groups (δ 3.2–3.8 ppm) and aromatic protons in the dibenzoxazepinone core .
  • HRMS : Confirm the molecular formula (e.g., C₂₇H₂₄N₂O₇) with <2 ppm mass accuracy .
  • HPLC : Assess purity (>95%) and monitor byproducts, particularly for labile substituents like the 11-oxo group .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR studies require systematic variation of substituents and rigorous biological testing:

  • Core modifications : Compare activity of the dibenzoxazepinone moiety with analogs (e.g., pyrazolo[3,4-d]pyrimidinones) to assess the role of the oxazepine ring .
  • Substituent effects : Test derivatives with altered methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) to evaluate electronic and steric impacts .
  • Bioassay design : Use standardized cytotoxicity assays (e.g., MTT) and computational docking to link structural features to target binding (e.g., kinase inhibition) .

Basic: What safety protocols are critical during large-scale synthesis?

Answer:

  • Hazard analysis : Conduct a full risk assessment for reagents like acyl chlorides, which require inert atmospheres and controlled addition to prevent exothermic reactions .
  • Scalability : Optimize stirring efficiency and temperature gradients to avoid hot spots during reflux .
  • Waste management : Neutralize acidic byproducts (e.g., HCl) with aqueous sodium bicarbonate before disposal .

Advanced: How can computational methods enhance the study of this compound’s mechanism of action?

Answer:

  • Molecular docking : Use software like AutoDock to predict binding affinities for targets (e.g., kinases or GPCRs) based on the dibenzoxazepinone scaffold .
  • MD simulations : Analyze conformational stability in biological membranes, focusing on the 3,4,5-trimethoxy group’s solvent accessibility .
  • QSAR modeling : Corrogate substituent electronegativity (e.g., methoxy vs. nitro groups) with bioactivity data to prioritize synthetic targets .

Basic: What experimental designs are suitable for assessing biological activity?

Answer:

  • Randomized block designs : Assign treatments (e.g., compound concentrations) to minimize batch effects, as demonstrated in pharmacological studies .
  • Dose-response curves : Use 4-parameter logistic models to calculate IC₅₀ values, ensuring replicates (n ≥ 3) for statistical rigor .
  • Control groups : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin for cytotoxicity assays) .

Advanced: How can researchers address conflicting bioactivity data across studies?

Answer:

  • Meta-analysis : Pool data from multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific biases .
  • Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain variability .
  • Standardization : Adopt CONSORT-like guidelines for reporting synthesis protocols and bioassay conditions to improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.